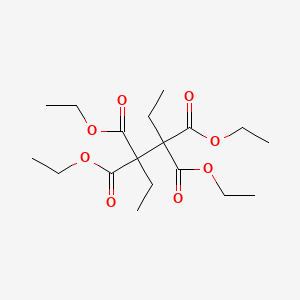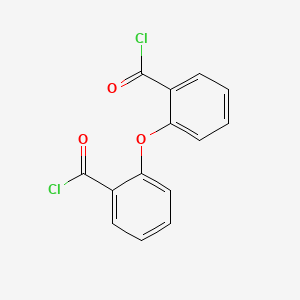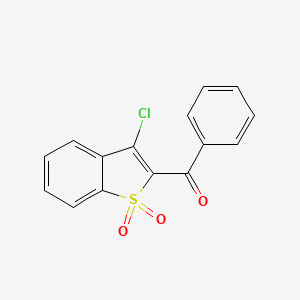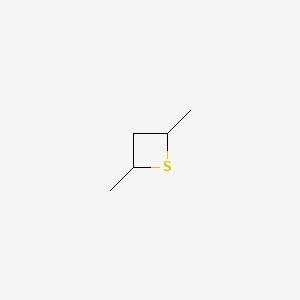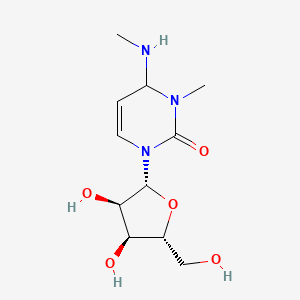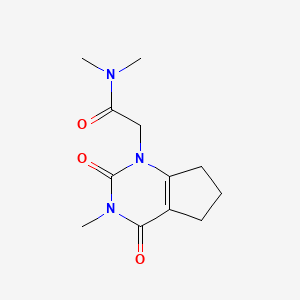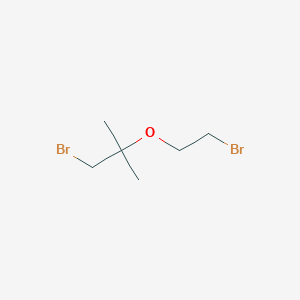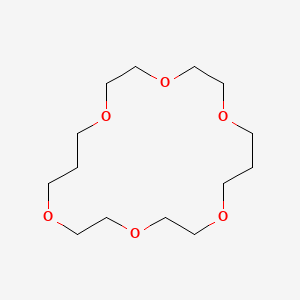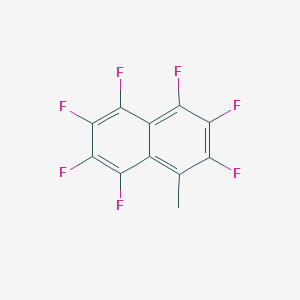![molecular formula C14H26N2OS2 B14649335 4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine CAS No. 52345-81-0](/img/structure/B14649335.png)
4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine is an organic compound that features a morpholine ring and a piperidine ring, both of which are functionalized with sulfur-containing groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable thiocarbonyl compound, followed by the introduction of the morpholine ring. The reaction conditions often require the use of a base to facilitate the nucleophilic attack on the thiocarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the sulfur-containing groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism by which 4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfur-containing groups can form covalent bonds with thiol groups in proteins, altering their function and activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
4-Hydroxy-TEMPO: A stable aminoxyl radical used as a catalyst and chemical oxidant.
N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine: Used in the synthesis of light stabilizers for polymers.
Uniqueness
4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine is unique due to its combination of a morpholine ring and a piperidine ring with sulfur-containing functional groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
52345-81-0 |
|---|---|
Molekularformel |
C14H26N2OS2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(2,2,6,6-tetramethylpiperidin-1-yl) morpholine-4-carbodithioate |
InChI |
InChI=1S/C14H26N2OS2/c1-13(2)6-5-7-14(3,4)16(13)19-12(18)15-8-10-17-11-9-15/h5-11H2,1-4H3 |
InChI-Schlüssel |
JVXQNYSNBVPNRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1SC(=S)N2CCOCC2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


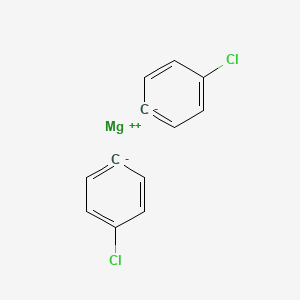

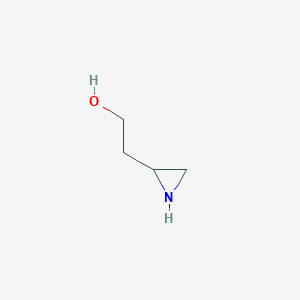
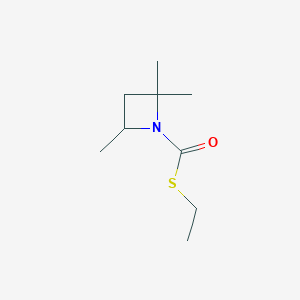
![2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14649273.png)
